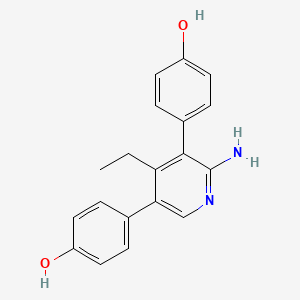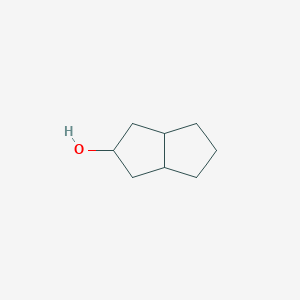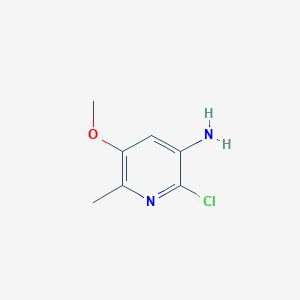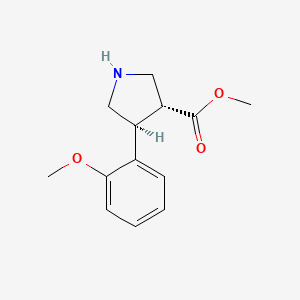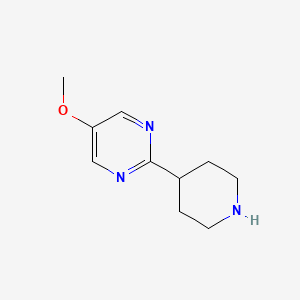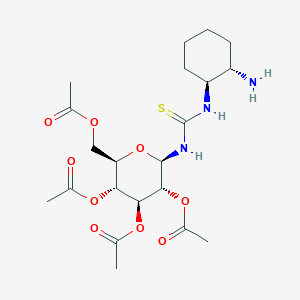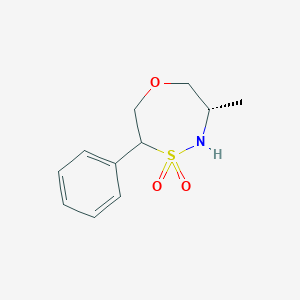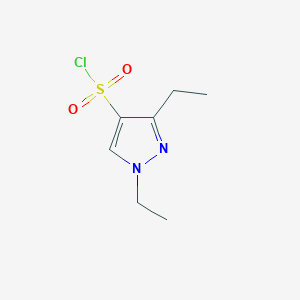
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H11ClN2O2S. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms in the ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry . The sulfonyl chloride group attached to the pyrazole ring makes this compound particularly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through the sulfonation of 1,3-diethylpyrazole using chlorosulfonic acid (ClSO3H). The reaction typically involves adding chlorosulfonic acid to the pyrazole compound under controlled conditions to form the sulfonyl chloride derivative . The reaction is highly exothermic and requires careful temperature control, usually conducted at temperatures ranging from -20°C to 0°C in a solvent like chloroform (CHCl3) .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors equipped with temperature control systems to manage the exothermic nature of the reaction. The product is then purified through distillation or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Solvents: Common solvents include chloroform, dichloromethane, and acetonitrile.
Catalysts: In some cases, catalysts such as triethylamine or pyridine are used to facilitate the reaction.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the carbon atom more susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-1H-pyrazole-4-sulfonyl chloride: Similar in structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-1H-pyrazole-5-sulfonyl chloride: Similar but with the sulfonyl chloride group attached at the 5-position instead of the 4-position.
Uniqueness
1,3-Diethyl-1H-pyrazole-4-sulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The presence of ethyl groups instead of methyl groups can also affect its physical and chemical properties, making it distinct from similar compounds .
Propiedades
Fórmula molecular |
C7H11ClN2O2S |
|---|---|
Peso molecular |
222.69 g/mol |
Nombre IUPAC |
1,3-diethylpyrazole-4-sulfonyl chloride |
InChI |
InChI=1S/C7H11ClN2O2S/c1-3-6-7(13(8,11)12)5-10(4-2)9-6/h5H,3-4H2,1-2H3 |
Clave InChI |
HCBFCFZSIJPDNY-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C=C1S(=O)(=O)Cl)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-6-amine hydrochloride](/img/structure/B12963639.png)
![Benzyl 5-oxo-1,3,6,6a-tetrahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12963657.png)
![Ethyl 4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12963659.png)
![1-buta-1,3-dien-2-yl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B12963664.png)
